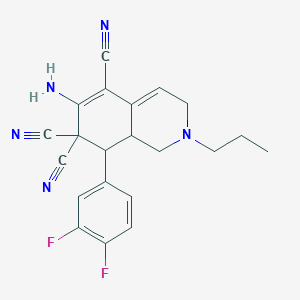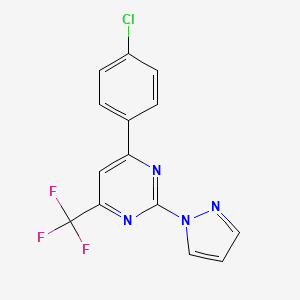
N-(4-isopropylphenyl)-2-methyl-1,3-oxazole-4-carboxamide
Overview
Description
N-(4-isopropylphenyl)-2-methyl-1,3-oxazole-4-carboxamide, also known as LFM-A13, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This molecule has been shown to have a significant impact on the inhibition of various enzymes and signaling pathways, making it an attractive candidate for drug development.
Mechanism of Action
N-(4-isopropylphenyl)-2-methyl-1,3-oxazole-4-carboxamide exerts its inhibitory effects by binding to the active site of the target enzymes and blocking their activity. The molecule has been shown to have a high affinity for the target enzymes, which allows for effective inhibition at low concentrations.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-methyl-1,3-oxazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the target enzyme and the specific disease being studied. In cancer, N-(4-isopropylphenyl)-2-methyl-1,3-oxazole-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In neurodegenerative disorders, N-(4-isopropylphenyl)-2-methyl-1,3-oxazole-4-carboxamide has been shown to reduce the accumulation of toxic protein aggregates in the brain and improve cognitive function. In inflammatory diseases, N-(4-isopropylphenyl)-2-methyl-1,3-oxazole-4-carboxamide has been shown to reduce the production of inflammatory cytokines and improve symptoms of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-isopropylphenyl)-2-methyl-1,3-oxazole-4-carboxamide for lab experiments is its high specificity for the target enzymes, which allows for effective inhibition without affecting other cellular processes. However, one limitation of N-(4-isopropylphenyl)-2-methyl-1,3-oxazole-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for the study of N-(4-isopropylphenyl)-2-methyl-1,3-oxazole-4-carboxamide and its therapeutic applications. One area of interest is the development of more potent and selective inhibitors of the target enzymes, which could lead to improved therapeutic efficacy and reduced side effects. Another area of interest is the exploration of N-(4-isopropylphenyl)-2-methyl-1,3-oxazole-4-carboxamide's potential applications in other diseases, such as metabolic disorders and cardiovascular disease. Additionally, further research is needed to fully understand the mechanisms of action of N-(4-isopropylphenyl)-2-methyl-1,3-oxazole-4-carboxamide and its effects on cellular processes.
Scientific Research Applications
N-(4-isopropylphenyl)-2-methyl-1,3-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, N-(4-isopropylphenyl)-2-methyl-1,3-oxazole-4-carboxamide has been shown to inhibit the activity of the oncogenic protein c-Myc, which is overexpressed in many types of cancer. In neurodegenerative disorders, N-(4-isopropylphenyl)-2-methyl-1,3-oxazole-4-carboxamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is implicated in the pathogenesis of Alzheimer's disease. In inflammatory diseases, N-(4-isopropylphenyl)-2-methyl-1,3-oxazole-4-carboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammatory cytokines.
properties
IUPAC Name |
2-methyl-N-(4-propan-2-ylphenyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)11-4-6-12(7-5-11)16-14(17)13-8-18-10(3)15-13/h4-9H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKFGIDCKBDXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[(6-fluoro-1H-indol-1-yl)acetyl]-beta-alaninate](/img/structure/B4463815.png)
![3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4463826.png)
![1-(methylsulfonyl)-N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-3-piperidinecarboxamide](/img/structure/B4463835.png)
![3-(1-{[3-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-5-methylisoxazole](/img/structure/B4463842.png)
![1-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)proline](/img/structure/B4463850.png)
![N-(2-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B4463852.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4463857.png)
![N-ethyl-4-methyl-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-2-pyrimidinamine](/img/structure/B4463868.png)
![7-butylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4463871.png)


![2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol](/img/structure/B4463886.png)
![4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4463892.png)
